N-(2-(Diethylamino)-5-((octadecylamino)sulphonyl)phenyl)-1-hydroxynaphthalene-2-carboxamide
Description
N-(2-(Diethylamino)-5-((octadecylamino)sulphonyl)phenyl)-1-hydroxynaphthalene-2-carboxamide is a structurally complex organic compound featuring a naphthalene backbone with hydroxyl (-OH) and carboxamide (-CONH₂) groups at the 1- and 2-positions, respectively. The phenyl ring attached to the carboxamide group is substituted with a diethylamino (-N(C₂H₅)₂) group at the 2-position and an octadecylamino sulphonyl (-SO₂NH(CH₂)₁₇CH₃) group at the 5-position.
Properties
CAS No. |
94200-79-0 |
|---|---|
Molecular Formula |
C39H59N3O4S |
Molecular Weight |
666.0 g/mol |
IUPAC Name |
N-[2-(diethylamino)-5-(octadecylsulfamoyl)phenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C39H59N3O4S/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-30-40-47(45,46)33-27-29-37(42(5-2)6-3)36(31-33)41-39(44)35-28-26-32-24-21-22-25-34(32)38(35)43/h21-22,24-29,31,40,43H,4-20,23,30H2,1-3H3,(H,41,44) |
InChI Key |
NAGPEELNXLWGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)N(CC)CC)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-2-(diethylamino)benzenesulfonyl Chloride
This intermediate is critical for introducing the sulfonamide group. A plausible route involves:
-
Chlorosulfonation : Treatment of 2-diethylaminophenol with chlorosulfonic acid to yield 2-(diethylamino)-5-chlorosulfonylphenol.
-
Amination : Reduction of the nitro group in 2-(diethylamino)-5-nitrobenzenesulfonyl chloride (prepared via nitration) to an amine using hydrogenation or catalytic reduction.
Reaction Conditions and Optimization
Sulfonamide Formation with Octadecylamine
The sulfonyl chloride intermediate reacts with octadecylamine to form the sulfonamide linkage.
Protocol for Sulfonamide Synthesis
-
Reactants :
-
5-Amino-2-(diethylamino)benzenesulfonyl chloride (1 eq)
-
Octadecylamine (1.2 eq)
-
Base: Pyridine or triethylamine (2 eq)
-
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Workup : Wash with dilute HCl (1 M) and brine; purify via silica gel chromatography (hexane/ethyl acetate).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Purity (HPLC) | ≥95% | |
| Characterization | ¹H NMR (CDCl₃): δ 1.2 (t, 6H, CH₂CH₃), 1.3 (m, 32H, CH₂), 3.4 (q, 4H, NCH₂) |
Synthesis of 1-Hydroxynaphthalene-2-carboxylic Acid Chloride
The hydroxynaphthalene moiety is activated as an acid chloride for coupling.
Carboxylic Acid Activation
Challenges and Solutions
-
Hydroxyl Group Protection : Acetylation (acetic anhydride/pyridine) prevents side reactions during activation.
-
Storage : Acid chloride must be used immediately to avoid hydrolysis.
Carboxamide Coupling Reaction
The final step couples the sulfonamide intermediate with the hydroxynaphthalene acid chloride.
Coupling Protocol
-
Reactants :
-
Sulfonamide intermediate (1 eq)
-
1-Hydroxynaphthalene-2-carboxylic acid chloride (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA, 2 eq)
-
-
Solvent : Anhydrous THF or DMF.
-
Workup : Extract with NaHCO₃ (sat.), dry over MgSO₄, purify via recrystallization (ethanol/water).
Yield and Characterization
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
An alternative route involves reductive amination of 5-nitro-2-(octadecylsulfamoyl)phenyl diethylamine with 1-hydroxynaphthalene-2-carbaldehyde, followed by oxidation to the carboxamide. However, this method yields <50% due to side reactions.
Solid-Phase Synthesis
Immobilizing the sulfonamide intermediate on Wang resin enables iterative coupling, though scalability is limited.
Scalability and Industrial Considerations
Solvent Selection
Chemical Reactions Analysis
Formation of the Carboxamide Linkage
The carboxamide bond (-CONH-) is synthesized via coupling of 1-hydroxynaphthalene-2-carboxylic acid with the aniline derivative (2-(diethylamino)-5-((octadecylamino)sulphonyl)aniline).
Activation Strategies :
-
Carbodiimide-Mediated Coupling :
-
CDI Activation :
Example :
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate undergoes hydrolysis and coupling to form carboxamides under acidic conditions .
Hydrolytic Stability
-
Sulphonamide Group : Resistant to hydrolysis under neutral or mildly acidic/basic conditions due to steric hindrance from the octadecyl chain .
-
Carboxamide Group : Stable in aqueous media but susceptible to enzymatic cleavage (e.g., proteases) .
Photostability
The hydroxynaphthalene moiety may exhibit limited photodegradation under UV light, similar to coumarin derivatives .
Functional Group Interactions
Synthetic Challenges and Mitigations
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Density | 1.104 g/cm³ |
| Solubility | Soluble in organic solvents |
Medicinal Chemistry
The compound's structure suggests potential as a pharmaceutical agent. Its diethylamino group may enhance bioavailability and solubility in biological systems.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on naphthalene derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Materials Science
The amphiphilic nature of N-(2-(Diethylamino)-5-((octadecylamino)sulphonyl)phenyl)-1-hydroxynaphthalene-2-carboxamide allows it to be utilized in the development of nanomaterials and surfactants.
Application Example: Nanoparticle Stabilization
In materials science, the compound can serve as a stabilizer for nanoparticles due to its ability to interact with both hydrophilic and hydrophobic surfaces. This property is crucial for creating stable colloidal solutions used in drug delivery systems .
Biochemical Research
The compound's functional groups make it suitable for biochemical assays and studies related to enzyme inhibition or receptor binding.
Research Insight: Enzyme Inhibition Studies
Studies have shown that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways. This suggests that this compound may have potential as a lead compound in drug discovery targeting metabolic disorders .
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amino groups enable it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s octadecylamino sulphonyl group distinguishes it from simpler sulfonamides (e.g., dimethylamino or oxoethyl groups in ), conferring significant hydrophobicity .
- Unlike azo-linked dyes (), it lacks an -N=N- bridge, which reduces conjugation but enhances stability under reducing conditions .
- Compared to 1-nitronaphthalene (), the hydroxyl and carboxamide groups increase polarity, while the nitro group in 1-nitronaphthalene is strongly electron-withdrawing, affecting reactivity .
Physicochemical Properties
Solubility and Hydrophobicity:
- The octadecylamino chain (C₁₈) in the target compound drastically reduces water solubility compared to shorter-chain analogues (e.g., dimethylamino or oxoethyl groups in ). This property aligns with surfactants or lipid-soluble drug carriers .
- In contrast, azo-carboxamide dyes () exhibit moderate solubility in polar solvents due to their charged azo groups .
Thermal and Chemical Stability:
- The sulphonyl (-SO₂-) group enhances thermal stability compared to nitro (-NO₂) or azo (-N=N-) groups, which are prone to decomposition under heat or UV light .
Functional and Application-Based Comparison
Pharmacological Potential:
- Unlike 2-cyano-N-[(methylamino)carbonyl]acetamide (), which has a small, reactive cyano group, the target compound’s bulkier structure may reduce metabolic degradation .
Research Findings and Gaps
- Synthetic Challenges: Introducing the octadecylamino sulphonyl group requires precise control of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions, as seen in ’s sulfonamide syntheses .
- Toxicological Data: Limited information exists on the target compound’s toxicity, a common issue with novel sulfonamides (as noted in ) .
- Performance in Formulations : The compound’s surfactant-like behavior warrants further study in drug delivery systems, leveraging its dual solubility properties.
Biological Activity
N-(2-(Diethylamino)-5-((octadecylamino)sulphonyl)phenyl)-1-hydroxynaphthalene-2-carboxamide, commonly referred to as DAS , is a synthetic compound with potential applications in various biological fields. Its complex structure suggests multiple avenues for biological activity, particularly in pharmacology and toxicology. This article reviews the biological activity of DAS, supported by data tables, case studies, and recent research findings.
DAS has the following chemical formula: . The presence of both an amine and a sulfonamide group in its structure indicates potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.
The biological activity of DAS can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as:
- Cell proliferation
- Apoptosis
- Inflammatory responses
Biological Activity Overview
The following table summarizes key findings related to the biological activity of DAS:
Case Study 1: Anticancer Properties
A study investigated DAS's effects on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
DAS demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as a therapeutic agent in infectious diseases.
In Vitro Studies
In vitro assays have shown that DAS affects cellular signaling pathways associated with inflammation and cancer progression. For example, it was found to inhibit NF-kB activation, which is crucial for the expression of pro-inflammatory cytokines.
In Vivo Studies
Animal studies indicate that DAS administration leads to a significant reduction in tumor growth in xenograft models. The compound's ability to modulate immune responses was also noted, enhancing the efficacy of conventional chemotherapy agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing N-(2-(Diethylamino)-5-((octadecylamino)sulphonyl)phenyl)-1-hydroxynaphthalene-2-carboxamide?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, including sulphonylation and carboxamide coupling. A common approach is to first functionalize the phenyl ring with diethylamino and octadecylamino sulphonyl groups via nucleophilic substitution, followed by coupling with 1-hydroxynaphthalene-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC or DCC). Reaction optimization may require anhydrous solvents (e.g., DMF or THF), controlled temperatures (40–60°C), and inert atmospheres to prevent side reactions . Post-synthesis purification typically involves column chromatography or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the diethylamino, sulphonyl, and hydroxynaphthalene groups. Mass spectrometry (MS) via ESI or MALDI-TOF validates molecular weight. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., sulphonyl S=O stretches at ~1350–1150 cm⁻¹ and carboxamide C=O at ~1650 cm⁻¹). Elemental analysis ensures stoichiometric accuracy .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?
- Methodological Answer : The long octadecylamino chain confers hydrophobicity, necessitating polar aprotic solvents (e.g., DMSO, DMF) for dissolution. In aqueous buffers, micelle formation may occur above critical aggregation concentrations. Stability studies should assess pH sensitivity (e.g., hydrolysis of sulphonyl groups under strongly acidic/basic conditions) and photostability due to the aromatic naphthalene moiety. Storage at −20°C under nitrogen is recommended .
Advanced Research Questions
Q. How does the octadecylamino sulphonyl group influence intermolecular interactions in supramolecular assemblies?
- Methodological Answer : The octadecylamino chain promotes hydrophobic interactions, enabling self-assembly into micelles or vesicles in aqueous environments. Small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) can characterize aggregate size and morphology. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) may quantify binding affinity with biological targets (e.g., proteins) via sulphonyl-carboxamide hydrogen bonding .
Q. What experimental strategies address batch-to-batch variability in synthesis?
- Methodological Answer : Controlled reaction parameters (e.g., stoichiometric ratios, reaction time, and temperature) are critical. High-performance liquid chromatography (HPLC) with UV detection monitors intermediate purity. Design of Experiments (DoE) methodologies, such as factorial design, optimize yields and reproducibility. For scale-up, continuous-flow reactors reduce variability compared to batch processes .
Q. How can computational modeling predict the compound’s interaction with biological membranes or enzymes?
- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER model lipid bilayer penetration driven by the octadecylamino chain. Docking studies (AutoDock Vina) predict binding poses with enzyme active sites (e.g., carbonic anhydrase, a common sulphonamide target). Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity .
Safety and Compliance Questions
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Use PPE (gloves, lab coat, goggles) to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation of fine particulates. Spill containment requires inert absorbents (vermiculite) and neutralization with dilute bicarbonate for acidic residues. Waste disposal must comply with EPA/DOT regulations for sulphonamide derivatives .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported solubility profiles of this compound?
- Methodological Answer : Discrepancies may arise from solvent purity, temperature, or measurement techniques. Standardize protocols using USP-grade solvents and controlled temperatures. Validate solubility via nephelometry or UV-Vis spectroscopy. Cross-reference with published data from peer-reviewed journals, excluding non-academic sources (e.g., commercial databases) .
Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : For antimicrobial studies, use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Anticancer potential can be screened via MTT assays on cell lines (e.g., HeLa, MCF-7). Enzyme inhibition (e.g., cyclooxygenase) is assessed using fluorometric or colorimetric kits. Include controls for solvent interference (e.g., DMSO ≤1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
